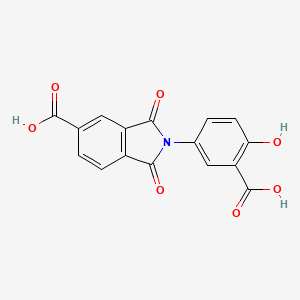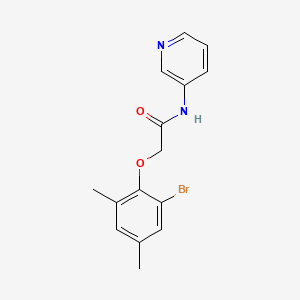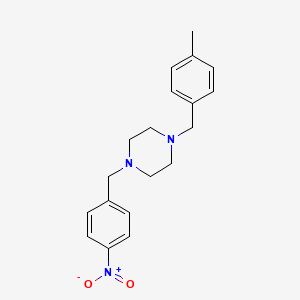
3-chloro-4-methyl-N-2-pyrimidinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-methyl-N-2-pyrimidinylbenzamide, also known as CPYB, is a chemical compound that has gained significant attention in the scientific research community due to its potential use in cancer treatment. CPYB belongs to the class of benzamides, which are known for their antitumor activity.
Applications De Recherche Scientifique
3-chloro-4-methyl-N-2-pyrimidinylbenzamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 3-chloro-4-methyl-N-2-pyrimidinylbenzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the antitumor activity of 3-chloro-4-methyl-N-2-pyrimidinylbenzamide in mouse models of breast and colon cancer. 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of cancer-promoting proteins such as survivin and cyclin D1.
Mécanisme D'action
3-chloro-4-methyl-N-2-pyrimidinylbenzamide exerts its antitumor activity by targeting multiple signaling pathways involved in cancer development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth and survival. 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), a chaperone protein that stabilizes various oncogenic proteins. HSP90 inhibition leads to the degradation of these proteins, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-2-pyrimidinylbenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its selective toxicity towards cancer cells. 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. Additionally, 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-4-methyl-N-2-pyrimidinylbenzamide has several advantages for lab experiments, including its ability to inhibit multiple signaling pathways involved in cancer development and progression, its selective toxicity towards cancer cells, and its ability to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has some limitations, including its relatively low solubility in aqueous solutions, which can limit its effectiveness in in vivo studies. Additionally, 3-chloro-4-methyl-N-2-pyrimidinylbenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for research on 3-chloro-4-methyl-N-2-pyrimidinylbenzamide, including the development of more efficient synthesis methods, the optimization of its antitumor activity, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor activity of 3-chloro-4-methyl-N-2-pyrimidinylbenzamide and to identify potential biomarkers of response to 3-chloro-4-methyl-N-2-pyrimidinylbenzamide treatment. Furthermore, the potential use of 3-chloro-4-methyl-N-2-pyrimidinylbenzamide in combination with other anticancer agents should be explored, as this may enhance its antitumor activity and reduce the risk of drug resistance.
Méthodes De Synthèse
3-chloro-4-methyl-N-2-pyrimidinylbenzamide can be synthesized using various methods, including the reaction of 3-chloro-4-methylbenzoic acid with 2-aminopyrimidine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. Another method involves the reaction of 3-chloro-4-methylbenzoyl chloride with 2-aminopyrimidine in the presence of a base such as triethylamine. Both methods result in the formation of 3-chloro-4-methyl-N-2-pyrimidinylbenzamide as a white crystalline solid.
Propriétés
IUPAC Name |
3-chloro-4-methyl-N-pyrimidin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-3-4-9(7-10(8)13)11(17)16-12-14-5-2-6-15-12/h2-7H,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMXKVHHCJPADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-pyrimidin-2-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)
![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)

![1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5851715.png)
![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5851726.png)





![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)